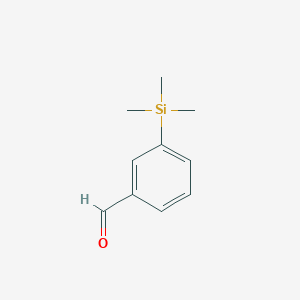

3-(Trimethylsilyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFLHCKSMCSEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 3 Trimethylsilyl Benzaldehyde

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction for aldehydes and ketones, leading to the formation of a new single bond at the carbonyl carbon and the transformation of the carbon-oxygen double bond into a single bond. libretexts.org This process changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.org For aromatic aldehydes like 3-(Trimethylsilyl)benzaldehyde, the electrophilicity of the carbonyl carbon is influenced by the electronic properties of the substituents on the aromatic ring.

The addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes, known as cyanosilylation, is a significant carbon-carbon bond-forming reaction. It yields O-silylated cyanohydrins, which are versatile intermediates in the synthesis of valuable compounds like α-hydroxy acids and β-amino alcohols. mdpi.comresearchgate.net The reaction is typically catalyzed to overcome the moderate reactivity of TMSCN. mdpi.com While benzaldehyde (B42025) is a common model substrate for this reaction, specific data for this compound is limited. However, the principles and catalytic systems applied to substituted benzaldehydes are directly relevant.

A wide array of transition metal-based catalysts have been developed to facilitate the cyanosilylation of aromatic aldehydes. These catalysts function as Lewis acids, activating the aldehyde by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide group from TMSCN.

Various metal complexes have proven effective, including those based on zinc, copper, gold, and vanadium. For instance, Zn-Sn mixed oxide catalysts have demonstrated high activity for the cyanosilylation of benzaldehyde. oup.com Coordination polymers of copper(II) and silver(I) have also been used as homogeneous catalysts, with copper(II) complexes showing particularly high efficiency in methanol. mdpi.com In one study, a Cu(II) coordination polymer achieved high yields for a range of substituted benzaldehydes. mdpi.com Gold(III) chloride has been reported as a highly efficient catalyst, enabling the reaction to complete within 30 minutes at room temperature with low catalyst loading for various aldehydes. organic-chemistry.org Furthermore, cyanooxovanadate complexes have shown exceptionally high catalytic performance, with turnover frequencies reaching up to 79 s⁻¹ for benzaldehyde. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Cyanosilylation of Benzaldehyde

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Zn-Sn Mixed Oxide (ZTO-600) | - | - | - | - | High Activity |

| [Cu(en)₂(μ-L)]n | 5 | Methanol | Room Temp. | 8 h | 79.9 |

| AuCl₃ | 1 | - | Room Temp. | 30 min | ~100 |

Data is for benzaldehyde as a model substrate and is illustrative of systems applicable to substituted benzaldehydes.

Organocatalysis offers an alternative to metal-based systems, utilizing small organic molecules to promote chemical reactions. In the context of cyanosilylation, Lewis bases are commonly employed as organocatalysts. These catalysts, such as N-heterocyclic carbenes (NHCs), activate trimethylsilyl cyanide rather than the aldehyde. organic-chemistry.org The NHC is believed to form a hypervalent silicon intermediate with TMSCN, which acts as a more potent cyanide donor. organic-chemistry.org This approach has been shown to be highly effective for the cyanosilylation of various carbonyl compounds, including benzaldehyde, under mild conditions and with very low catalyst loadings (0.01-0.5 mol%). organic-chemistry.org

The synthesis of chiral cyanohydrins can be achieved through enantioselective cyanosilylation, which employs chiral catalysts to control the stereochemical outcome of the reaction. This is one of the most studied asymmetric reactions. scilit.com Both chiral transition metal complexes and organocatalysts have been successfully utilized.

Chiral titanium-salen complexes are among the most effective catalysts for this transformation. acs.org Dimeric titanium complexes, formed in the presence of water, have been identified as the active catalytic species, providing cyanohydrin products with high enantiomeric excess (up to 92% ee). acs.org Chiral vanadium-salen complexes have also been developed as efficient and recyclable catalysts for the asymmetric cyanation of benzaldehyde, achieving up to 94% ee. iitm.ac.in Another approach involves the use of samarium chloride in combination with chiral bis-phosphoramidate ligands, which showed significant asymmetric induction for various benzaldehydes. datapdf.com

Table 2: Enantioselective Cyanosilylation of Benzaldehyde

| Catalyst System | Catalyst Loading (mol%) | Temperature | Time | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| (R,R)-[(salen)Ti(μ-O)]₂ | 1 | Room Temp. | < 1 h | High | up to 92 |

| Chiral Polymeric Vanadium(V) Salen | 1 | Room Temp. | - | 97 | 94 |

Data is for benzaldehyde as a model substrate.

Electrochemical methods provide an alternative pathway for cyanosilylation that can proceed without the need for chemical initiators or catalysts. rsc.org In an initiator-free process conducted in an undivided cell, the direct cathodic activation of the trimethylsilyl reagent was proposed. rsc.org This electrochemical activation is thought to reduce the steric congestion around the silicon atom, facilitating the formation of an anion intermediate with the aldehyde, which then undergoes intramolecular cyanide migration to yield the final product. This method is applicable to both aromatic and aliphatic aldehydes under neutral conditions. rsc.org

The introduction of a trifluoromethyl (CF₃) group into organic molecules is of great interest due to the unique properties this group imparts. Similar to cyanosilylation, the direct trifluoromethylsilylation of aldehydes can be achieved. An electrochemical approach, parallel to the one described for cyanosilylation, has been developed for the trifluoromethylsilylation of aldehydes using Ruppert's reagent (TMSCF₃). rsc.org This method also relies on the direct cathodic activation of the silyl (B83357) reagent to promote the transfer of the trifluoromethyl group to the carbonyl carbon. rsc.org

While specific studies on the trifluoromethylation of this compound are not widely reported, the compound is a plausible substrate for such transformations. The electronic nature of the trimethylsilyl group would likely influence the reactivity of the aldehyde toward nucleophilic attack by the trifluoromethyl anion equivalent. Other related silylation reactions at the carbonyl center involve the addition of different silyl nucleophiles, though these are less common than cyanosilylation. Generally, silylation refers to the introduction of a silyl group, often as a protecting group for alcohols, which is precisely what occurs to the oxygen of the cyanohydrin during cyanosilylation. organic-chemistry.org

Aldol (B89426) and Related Carbonyl Condensation Reactions

The Mukaiyama aldol addition is a powerful carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, typically catalyzed by a Lewis acid. nih.govwikipedia.org This reaction allows for a crossed aldol reaction that avoids self-condensation of the aldehyde. wikipedia.org For this compound, the reaction would proceed by activation of the aldehyde by a Lewis acid, such as titanium tetrachloride (TiCl4), followed by nucleophilic attack from the silyl enol ether. nih.govwikipedia.org An aqueous workup then yields the β-hydroxy ketone. wikipedia.org

The stereochemical outcome of the Mukaiyama aldol reaction is dependent on the reaction conditions, the substrates, and the Lewis acid used. wikipedia.org The reaction generally proceeds through an open transition state. organic-chemistry.org

Table 2: Mukaiyama Aldol Reaction of Benzaldehyde with Silyl Enol Ethers

| Entry | Silyl Enol Ether | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-(Trimethylsiloxy)cyclohexene | TiCl4 | CH2Cl2 | -78 to rt | 82 |

| 2 | 1-Phenyl-1-(trimethylsiloxy)ethene | BF3·OEt2 | CH2Cl2 | -78 | 75 |

| 3 | (Z)-1-Phenyl-1-(trimethylsiloxy)propene | SnCl4 | CH2Cl2 | -78 | 90 (syn:anti = 85:15) |

Note: The data presented for benzaldehyde are illustrative of the expected reactivity for this compound in the Mukaiyama aldol reaction.

Barbier-Type Reactions for Homoallylic Alcohol Synthesis

Barbier-type reactions are one-pot organometallic reactions where an alkyl halide reacts with a carbonyl compound in the presence of a metal, such as magnesium, zinc, indium, or tin. wikipedia.orgnih.gov This method is distinct from the Grignard reaction in that the organometallic nucleophile is generated in situ. wikipedia.org The reaction of this compound with an allylic halide, such as allyl bromide, in the presence of a suitable metal would lead to the formation of a homoallylic alcohol.

These reactions are often favored for their operational simplicity and tolerance of various functional groups. organic-chemistry.org Some Barbier-type reactions can even be carried out in aqueous media, aligning with the principles of green chemistry. nih.gov A photocatalytic version of the Barbier reaction has also been developed, proceeding under visible light irradiation with an organic dye as a photocatalyst. nih.gov

Table 3: Barbier-Type Allylation of Benzaldehyde

| Entry | Allylic Halide | Metal | Solvent | Time (h) | Yield (%) |

| 1 | Allyl bromide | Zn | THF | 1 | 90 |

| 2 | Allyl bromide | In | H2O | 2 | 92 |

| 3 | Allyl bromide | Sn | H2O/THF | 12 | 85 |

Note: The data for benzaldehyde serves as a proxy for the anticipated reactivity of this compound in Barbier-type reactions.

Formation of Acetals and Ketals with Trimethylsilyl Reagents

The aldehyde group of this compound can be protected as an acetal. Trimethylsilyl reagents, particularly trimethylsilyl chloride (TMSCl), can be used to facilitate this transformation. The reaction of an aldehyde with an alcohol in the presence of TMSCl can produce anhydrous solutions of hydrochloric acid, which catalyzes the formation of the acetal. wikipedia.orgchemeurope.com This method is useful for the mild synthesis of acetals from ketones and aldehydes. wikipedia.orgchemeurope.com Conversely, TMSCl can also be used for the deprotection of aromatic acetals under mild conditions. jst.go.jp

Iminium and Related Nitrogen-Containing Intermediates

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org The reaction is reversible and can be driven to completion by the removal of water. wikipedia.org

The resulting imine can be protonated to form an iminium ion, which is a key intermediate in many organic reactions. The stability and reactivity of these iminium ions are influenced by the substituents on the aromatic ring. Imines and their corresponding iminium ions are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. nih.govresearchgate.net

Reductive Amination Involving In Situ Generated Iminium Ions from Benzaldehydes and N-Trimethylsilyl Amines

Reductive amination is a cornerstone of amine synthesis, and the use of N-trimethylsilyl amines offers a convenient method for the in situ generation of iminium ions from benzaldehydes. This approach avoids the isolation of often unstable imines or iminium salts. The reaction is typically initiated by the condensation of a secondary N-trimethylsilyl amine with a benzaldehyde, a process that can be promoted by a Lewis acid such as a silyl triflate (e.g., TBSOTf). The resulting iminium ion is then reduced in the same pot to yield the corresponding tertiary amine.

While specific studies focusing exclusively on this compound are not prevalent in the cited literature, the general methodology is well-established for a wide range of substituted benzaldehydes. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic species is subsequently reduced by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), to afford the final amine product. The use of N-trimethylsilyl amines in conjunction with silyl triflates has been shown to be particularly effective for the generation of iminium ions under mild conditions ucla.edu.

Electrochemical Transformations of Aldehyde-Derived Hydrazones with Trimethylsilyl Azide

Electrochemical methods provide a green and efficient alternative for organic synthesis. One such application is the [3+2] cycloaddition of aldehyde-derived hydrazones with trimethylsilyl azide to form tetrazoles. This transformation is achieved without the need for metal catalysts or chemical oxidants. The reaction is typically carried out in an undivided cell with a reticulated vitreous carbon (RVC) anode and a platinum cathode rsc.org.

The general procedure involves the electrolysis of a mixture of the aldehyde hydrazone and trimethylsilyl azide in a suitable solvent system like acetonitrile/methanol with a supporting electrolyte such as LiClO4 rsc.org. The reaction proceeds through the anodic oxidation of the hydrazone to generate a radical cation. This intermediate then reacts with the azide, followed by desilylation, a second oxidation/cyclization, and deprotonation to yield the 1-aminotetrazole product.

Research has demonstrated the broad applicability of this method to hydrazones derived from various aromatic aldehydes. While data for the hydrazone of this compound is not explicitly provided in the surveyed literature, the reaction is tolerant of a wide array of functional groups on the aromatic ring. Below is a table showcasing the results for various substituted benzaldehyde hydrazones, illustrating the general efficacy of the method rsc.orgresearchgate.netrsc.org.

| Entry | Aldehyde Precursor | Product | Yield (%) |

| 1 | Benzaldehyde | 4-(5-phenyl-1H-tetrazol-1-yl)morpholine | 95 |

| 2 | 4-Methylbenzaldehyde | 4-(5-(p-tolyl)-1H-tetrazol-1-yl)morpholine | 99 |

| 3 | 4-Methoxybenzaldehyde | 4-(5-(4-methoxyphenyl)-1H-tetrazol-1-yl)morpholine | 98 |

| 4 | 4-Chlorobenzaldehyde | 4-(5-(4-chlorophenyl)-1H-tetrazol-1-yl)morpholine | 91 |

| 5 | 3-Bromobenzaldehyde (B42254) | 4-(5-(3-bromophenyl)-1H-tetrazol-1-yl)morpholine | 85 |

| 6 | 4-(Trifluoromethyl)benzaldehyde | 4-(5-(4-(trifluoromethyl)phenyl)-1H-tetrazol-1-yl)morpholine | 82 |

Enantioselective Alkylation of N-(Trimethylsilyl)benzaldehyde Imine

The enantioselective alkylation of imines is a powerful tool for the synthesis of chiral amines. The use of N-(trimethylsilyl)imines is advantageous as the trimethylsilyl group can be easily removed under mild conditions to afford the primary amine. Research has shown that N-(trimethylsilyl)benzaldehyde imine can be alkylated with chirally modified organometallic reagents to produce optically active primary amines rsc.org.

In these reactions, an organometallic reagent, such as an organolithium or Grignard reagent, is complexed with a chiral ligand to create a chiral nucleophile. This complex then adds to the imine in a stereocontrolled manner. Subsequent hydrolysis of the resulting silylated amine furnishes the chiral primary amine. Studies on N-(trimethylsilyl)benzaldehyde imine have reported moderate to good yields with enantiomeric excesses (e.e.) of up to 62% rsc.org. Although specific data for the 3-(trimethylsilyl) substituted analogue is not available in the provided sources, this methodology represents a viable route for the asymmetric synthesis of amines derived from this aldehyde.

Coupling and Annulation Reactions

A3 Coupling with Trimethylsilylacetylene

The A3 (Aldehyde-Alkyne-Amine) coupling is a three-component reaction that provides a direct route to propargylamines. The reaction typically involves a metal catalyst, such as copper or gold, which activates the terminal alkyne beilstein-journals.orgnih.gov. The use of trimethylsilylacetylene in this reaction is common, as the trimethylsilyl group can be readily removed post-coupling to yield a terminal alkyne, which is a versatile synthetic intermediate nih.gov.

The mechanism involves the in situ formation of an iminium ion from the aldehyde and amine, and the formation of a metal acetylide from the alkyne. The acetylide then adds to the iminium ion to form the propargylamine product. While specific examples utilizing this compound were not found in the reviewed literature, the A3 coupling is known to be effective for a wide range of substituted benzaldehydes. The table below presents the optimization of the A3 coupling reaction for benzaldehyde, piperidine, and trimethylsilylacetylene, showcasing the influence of the catalyst and solvent on the reaction yield.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuI (5) | Toluene | 80 | 12 | 85 |

| 2 | CuBr (5) | Toluene | 80 | 12 | 82 |

| 3 | CuCl (5) | Toluene | 80 | 12 | 78 |

| 4 | AuCl3 (2) | Water | 100 | 6 | 92 |

| 5 | AgOTf (5) | CH2Cl2 | RT | 24 | 75 |

| 6 | CuI (5) | Neat | 60 | 8 | 90 |

Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination

A significant advancement in reductive amination is the development of a nickel-catalyzed three-component reductive coupling to synthesize tertiary benzhydryl amines. This method is particularly useful for accessing structures that are challenging to obtain through traditional reductive amination ucla.edu. The reaction couples benzaldehydes, N-trimethylsilyl amines, and organic electrophiles, such as aryl iodides, to form a new carbon-carbon bond.

The reaction is believed to proceed via the in situ formation of an iminium ion from the benzaldehyde and the N-trimethylsilyl amine. A low-valent nickel catalyst then facilitates the coupling with the organic electrophile. Mechanistic studies suggest a sequential oxidative addition pathway rather than one involving the formation of α-amino radicals ucla.edu. This methodology has been successfully applied to a variety of substituted benzaldehydes, including those with electron-donating and electron-withdrawing groups. Although this compound is not explicitly listed in the primary scope of the foundational papers, the broad substrate tolerance suggests it would be a viable substrate. The following table illustrates the scope of this reaction with various substituted benzaldehydes and aryl iodides ucla.edu.

| Entry | Benzaldehyde | Amine | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Fluorobenzaldehyde | N-TMS-morpholine | 4-Iodofluorobenzene | 4-((4-fluorophenyl)(4-fluorobenzyl))morpholine | 85 |

| 2 | 4-(Trifluoromethyl)benzaldehyde | N-TMS-morpholine | 4-Iodofluorobenzene | 4-((4-fluorophenyl)(4-(trifluoromethyl)benzyl))morpholine | 92 |

| 3 | Benzaldehyde | N-TMS-dibenzylamine | 4-Iodotoluene | N,N-dibenzyl-1-(p-tolyl)methanamine | 88 |

| 4 | 2-Naphthaldehyde | N-TMS-morpholine | Iodobenzene | 4-(naphthalen-2-ylmethyl)(phenyl)methanamine | 75 |

| 5 | 3-Methoxybenzaldehyde | N-TMS-piperidine | 4-Iodoanisole | 1-((4-methoxyphenyl)(3-methoxybenzyl))piperidine | 91 |

Electrochemical Reductive Coupling and C-C Bond Formation

Electrochemical methods can also be employed for the reductive coupling of aldehydes to form C-C bonds, offering a sustainable approach to producing valuable compounds like hydrobenzoin from benzaldehyde nih.gov. This process typically involves the generation of ketyl radical intermediates at the cathode, which then dimerize.

While the direct electrochemical reductive coupling of this compound is not specifically detailed in the surveyed literature, studies on benzaldehyde itself provide insight into the mechanism. The efficiency of the coupling is often dependent on balancing the rate of formation of the ketyl intermediate and its subsequent dimerization nih.gov. Another electrochemical approach involves the cross-coupling of aldehydes with imines to form β-amino alcohols rsc.org. This reaction is thought to proceed via the electrogeneration of dianions from the imines, which then act as nucleophiles attacking the aldehyde. Given the electronic nature of the trimethylsilyl group, it is anticipated that this compound would be a suitable substrate for such electrochemical reductive couplings.

Directed Reactivity and Rearrangements Involving the Trimethylsilyl Moiety

The trimethylsilyl (TMS) group is more than a simple sterically bulky substituent; its unique electronic properties and its relationship with adjacent functional groups allow for a range of controlled chemical transformations. The silicon atom can stabilize nearby charges and participate in intramolecular migrations, enabling reactivity patterns that would otherwise be inaccessible. This section explores specific examples of directed reactivity and rearrangements where the trimethylsilyl moiety plays a pivotal role, including its use in anion relay chemistry, its participation in photochemical rearrangements, and its influence on the regiochemical outcome of electrophilic aromatic substitution.

Anion Relay Chemistry (ARC) Utilizing ortho-Trimethylsilyl Benzaldehyde

Anion Relay Chemistry (ARC) is a powerful synthetic strategy that enables the formation of multiple carbon-carbon bonds in a single, controlled sequence. organic-chemistry.orgnih.gov This tactic involves the generation of an anion, which then triggers an intramolecular rearrangement to form a second anion at a different location within the molecule. This newly formed anionic center can then react with an added electrophile. organic-chemistry.orgnih.gov The entire process functions as a relay, passing the negative charge through the molecule to orchestrate a multi-component coupling. bohrium.com

A key component in many ARC sequences is a "linchpin," a bifunctional molecule that connects the initial nucleophile and the final electrophile. nih.govewha.ac.kr ortho-Trimethylsilyl benzaldehyde has been identified as a particularly effective linchpin for a specific variant known as Type II ARC. nih.govewha.ac.krnih.govuvm.edu In this role, the aldehyde group serves as the initial electrophilic site, while the strategically placed ortho-trimethylsilyl group is crucial for the subsequent relay step.

The general mechanism proceeds as follows:

Initial Nucleophilic Addition: A nucleophile, such as a dithiane anion, attacks the electrophilic aldehyde carbon of the ortho-TMS benzaldehyde linchpin. This creates an intermediate oxyanion.

Brook Rearrangement: The presence of a polar solvent additive like HMPA triggers a 1,4-Brook rearrangement. organic-chemistry.orgnih.gov In this key step, the silyl group migrates from the aromatic ring to the newly formed alkoxide oxygen. This migration is driven by the formation of a strong silicon-oxygen bond. wikipedia.org

Anion Relay: The migration of the cationic silyl group to the oxygen atom results in the formation of a new carbanion on the aromatic ring at the position formerly occupied by the TMS group. The negative charge has effectively been "relayed" from the oxygen to the carbon.

Electrophilic Quench: This newly formed, spatially distinct carbanion can then react with a second, different electrophile, completing the multi-component coupling. nih.govewha.ac.kr

The use of ortho-TMS benzaldehyde as a linchpin has expanded the scope of ARC, even enabling the first examples of a Palladium-mediated ARC Type II process. nih.govewha.ac.kr

| Step | Description | Key Species |

| 1 | Nucleophilic Attack | ortho-Trimethylsilyl benzaldehyde, Nucleophile (e.g., lithiated dithiane) |

| 2 | 1,4-Brook Rearrangement | Intermediate oxyanion |

| 3 | Anion Relay | Aryl anion intermediate |

| 4 | Electrophilic Trapping | Aryl anion, Electrophile (e.g., alkyl halide, aldehyde) |

Photochemical 1,2-Brook Rearrangements in Acylsilanes

Acylsilanes, which are ketones containing a silicon atom bonded directly to the carbonyl carbon, exhibit unique photochemical reactivity. Upon irradiation with UV light, they can undergo a characteristic 1,2-Brook rearrangement, a migration of the silyl group from the carbonyl carbon to the carbonyl oxygen. wikipedia.orgnih.gov This photo-induced transformation provides a pathway to generate α-siloxy carbenes, which are highly reactive intermediates. nih.gov

The accepted mechanism for this photochemical event involves several steps: nih.gov

Photoexcitation: The acylsilane absorbs a photon (typically long-wavelength UV light, 350–420 nm), promoting it to an excited singlet state (S1). nih.gov

Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to form a more stable excited triplet state (T1). nih.gov

1,2-Silyl Migration: From the excited state, the key 1,2-Brook rearrangement occurs. The silyl group migrates from the carbon to the oxygen, leading to the formation of a siloxycarbene intermediate. nih.govnih.gov

Subsequent Reactions: The generated singlet state siloxycarbene is a versatile intermediate that can undergo various reactions, such as insertion into X-H bonds (where X can be oxygen, nitrogen, or carbon), making it useful for creating new covalent bonds. nih.gov

This photochemical strategy has found application in the field of photoaffinity labeling (PAL), a technique used to identify small molecule-protein interactions. nih.govrsc.org Acylsilanes can be incorporated into probe molecules as "warheads." Upon irradiation, the rearrangement generates a carbene that can covalently crosslink the probe to its target protein, allowing for subsequent identification and study. nih.govrsc.org

| Stage | Process | Intermediate/Product |

| Initiation | UV Irradiation (e.g., 350-420 nm) | Excited state acylsilane (S1, T1) |

| Rearrangement | 1,2-Brook Rearrangement (C→O silyl shift) | α-Siloxy carbene |

| Reaction | Carbene Insertion / Trapping | Covalently modified substrate |

Silyl Group Influence on Electrophilic Aromatic Substitution Regioselectivity

The trimethylsilyl group exerts a significant directing influence on the outcome of electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring. chemistrytalk.orgwikipedia.org This influence determines the position at which an incoming electrophile will attack the ring. The regioselectivity is governed by a combination of electronic and steric effects that stabilize or destabilize the cationic intermediate (the Wheland intermediate or σ-complex) formed during the reaction. nih.govacs.org

The TMS group is generally considered a weakly deactivating group but an ortho, para-director for standard EAS reactions. lumenlearning.com However, its most distinct characteristic is its ability to direct ipso-substitution, where the electrophile directly replaces the TMS group itself.

Ortho, Para Direction: The silicon atom can stabilize a positive charge at the β-position (the carbon adjacent to the one bearing the silicon). In the case of para-attack, the positive charge in one of the resonance structures of the Wheland intermediate resides on the carbon atom directly attached to the silyl group (the ipso-carbon). This allows for stabilization through hyperconjugation with the C-Si bond. This stabilization lowers the activation energy for the formation of the para-substituted product compared to the meta-substituted product. libretexts.org Steric hindrance from the bulky TMS group often disfavors substitution at the ortho position, making the para product the major isomer. nih.govacs.org

Ipso-Substitution: A common and synthetically useful pathway for silylarenes is ipso-substitution. In this reaction, the electrophile attacks the carbon atom to which the TMS group is attached. The silyl group then departs as a cation (stabilized by a nucleophile), and the electrophile takes its place. This process is facilitated by the polarization of the C-Si bond and the ability of silicon to act as a good electrofuge (a leaving group that departs without its bonding electrons). This pathway is particularly favored with strong electrophiles.

The competition between para-substitution and ipso-substitution depends on the specific electrophile and reaction conditions.

| Substitution Pattern | Mechanistic Rationale | Typical Outcome |

| ortho, para | Stabilization of the Wheland intermediate via hyperconjugation with the C-Si σ-bond (β-silicon effect). | Favored, with para often predominating over ortho due to sterics. |

| meta | The positive charge of the Wheland intermediate does not reside on the ipso-carbon, so no direct stabilization from the silyl group is possible. | Disfavored and typically a minor product. |

| ipso | The electrophile attacks the carbon bearing the TMS group, which then acts as an effective leaving group (electro-fuge). | A common and often major pathway, especially with strong electrophiles. |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analysis

The mechanism of trifluoromethyl (CF3) transfer from reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) to aldehydes, including 3-(trimethylsilyl)benzaldehyde, has been investigated using advanced kinetic and spectroscopic techniques. nih.govacs.org Stopped-flow Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for studying rapid reactions, providing real-time data on the consumption of reactants and the formation of intermediates and products. nih.goved.ac.uk

In the anion-initiated trifluoromethylation of aldehydes, these studies have revealed a complex anionic chain reaction mechanism. semanticscholar.org The reaction is initiated by a catalytic amount of an anion source, which activates the TMSCF3. Despite the speed of these reactions, which can have turnover frequencies exceeding 5000 s⁻¹, stopped-flow methods allow for reproducible initiation and analysis. ed.ac.uk

Key findings from these kinetic analyses include:

The reaction rate and selectivity can be significantly affected by the choice of initiator, the specific silyl (B83357) reagent used, and even trace inhibitors present in the reagents. nih.govacs.org

The mechanism does not involve the direct transfer of a CF3⁻ anion from a pentacoordinate siliconate intermediate. Instead, the product alkoxide and the CF3⁻ anion act as chain carriers. semanticscholar.org

For ketones, a competing reaction is the formation of silyl enol ethers, which involves the protonation of the CF3⁻ anion. nih.govacs.org For aldehydes like this compound, the primary pathway is the 1,2-addition to the carbonyl group.

The use of stopped-flow NMR and IR allows for the deconvolution of these complex kinetic profiles, clarifying the roles of different species in the catalytic cycle and rationalizing how factors like counterions and reagent ratios influence the reaction outcome. nih.govacs.orgsemanticscholar.org

Table 1: Key Mechanistic Insights from Stopped-Flow Analysis of CF3 Transfer

| Mechanistic Aspect | Finding | Technique(s) |

| Reaction Order & Kinetics | Varies significantly with the initiator (M⁺X⁻) and R₃SiCF₃ reagent. acs.org | Stopped-Flow NMR & IR |

| Chain Carrier | Product alkoxide and CF3⁻ anion act as chain carriers in an anionic chain reaction. semanticscholar.org | Kinetic Analysis |

| Intermediate Role | Pentacoordinate siliconate intermediates do not directly transfer the CF3⁻ anion. semanticscholar.org | Kinetic & DFT Studies |

| Rate Dependence | Turnover rate depends on the initial concentration of the initiator anion (X⁻) and the identity of the cation (M⁺) and silyl reagent. nih.govacs.org | Stopped-Flow NMR |

Photoredox catalysis has emerged as a powerful method for generating radical intermediates under mild conditions, enabling a wide range of chemical transformations. sigmaaldrich.comsemanticscholar.org In reactions involving silyl-substituted compounds, silyl radicals can be generated and utilized as key intermediates. rsc.orgresearchgate.net For a substrate like this compound, radical processes can be initiated at either the silyl group or the aldehyde.

A common strategy involves the single-electron transfer (SET) between an excited-state photocatalyst and a suitable precursor. nih.gov For instance, tris(trimethylsilyl)silane (B43935) can be used in conjunction with a photocatalyst to generate a silyl radical. This silyl radical can then perform a halogen-atom abstraction from an alkyl halide, generating an alkyl radical that can subsequently couple with various partners. rsc.orgresearchgate.net

Alternatively, the aldehyde functional group itself can be a precursor to a radical intermediate. In photoredox/nickel dual catalysis, aldehydes can be converted into radical species that were previously inaccessible from other precursors like trifluoroborates or silicates. semanticscholar.org These radical intermediates can then participate in cross-coupling reactions to form new carbon-carbon bonds. The generation of radicals via photoredox catalysis provides an alternative to traditional methods and allows for reactions to proceed under exceptionally mild conditions. semanticscholar.org

In the B(C₆F₅)₃-catalyzed reductive deamination of amines using hydrosilanes, silylammonium borohydride (B1222165) has been identified as a key active intermediate. frontiersin.org This intermediate is formed from the reaction of an amine with the hydrosilane in the presence of the borane (B79455) catalyst.

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have elucidated the pathway involving this intermediate. frontiersin.org The reaction is initiated by the association of the amine substrate with the silane (B1218182). A subsequent silylation step leads to the formation of a monosilylammonium borohydride intermediate. frontiersin.org This crucial intermediate then undergoes a C–N bond dissociation via an Sₙ2-type transition state, where the borohydride acts as a nucleophile attacking the benzylic carbon. frontiersin.org This step yields the final deaminated product and a monosilazane byproduct, completing the catalytic cycle. The silylation step was identified as the rate-determining step of this pathway. frontiersin.org While alternative pathways, such as dehydrogenation, are possible from the silylammonium borohydride intermediate, calculations show that the C–N dissociation is kinetically favored. frontiersin.org

Quantum Chemical and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable tools for investigating reaction mechanisms, predicting the feasibility of reaction pathways, and characterizing the structures of transition states. researchgate.netmdpi.com

Table 2: Calculated Gibbs Energy Barriers for Reductive Deamination Pathway

| Reaction Step | Transition State | Calculated Barrier (ΔG‡, kcal/mol) |

| Silylation | TS2 | 27.3 |

| C-N Cleavage (Sₙ2) | TS3 | Lower than TS2 |

| Dehydrogenation | TS4 | 1.7 kcal/mol higher than TS3 |

Data derived from DFT calculations on a model system. frontiersin.org

The trimethylsilyl (B98337) (TMS) group attached to the benzaldehyde (B42025) ring exerts both electronic and steric influences that modulate the reactivity of the carbonyl group. nih.govsemanticscholar.org

Electronic Effects: The TMS group is generally considered to be a weak σ-donor and can participate in hyperconjugation. Its effect on the aromatic ring is complex and can influence the electrophilicity of the aldehyde's carbonyl carbon. Compared to an unsubstituted benzaldehyde, the TMS group at the meta position has a modest electronic influence, subtly affecting the reaction rates of both nucleophilic additions and reactions involving the aromatic ring. In deprotection reactions of benzaldehyde acetals, for example, strong electron-withdrawing groups significantly slow down the reaction, while electron-donating groups facilitate it; the TMS group's effect would be comparatively mild. jst.go.jp

Steric Effects: The TMS group is sterically bulky. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions by directing incoming reagents to less hindered positions. nih.govorganic-chemistry.org In cycloaddition reactions involving silylacetylenes, the steric and electronic properties of the silyl group are known to impart useful regio- and stereoselectivities. nih.gov For this compound, the steric bulk of the TMS group could influence the approach of a nucleophile to the carbonyl carbon, although this effect is less pronounced than it would be at the ortho position. The presence of the bulky silyl group can also stabilize intermediates and prevent unwanted side reactions. organic-chemistry.org

Computational Insights into Catalytic Cycles and Enantioselectivity

Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of catalytic cycles and understanding the origins of enantioselectivity in asymmetric reactions. In the context of reactions involving this compound, theoretical investigations provide a molecular-level understanding that complements experimental findings and guides the development of more efficient and selective catalysts.

A notable example of computational investigation is the elucidation of the mechanism and stereoselectivity in the N-heterocyclic carbene (NHC)-catalyzed asymmetric [4+2] cycloaddition reactions. nih.gov While the specific substrate in a key study was phenyl-3-(trimethylsilyl)prop-2-en-1-one, the insights gleaned are highly relevant to the reactivity of this compound in similar transformations. nih.gov

The catalytic cycle for such a reaction is typically characterized by several key steps, each with an associated energy profile that can be computationally modeled. These steps generally include the initial coupling of the catalyst with one of the reactants, the formation of key intermediates, the stereoselectivity-determining bond-forming event, and finally, the regeneration of the catalyst. nih.gov

Theoretical calculations, such as those performed using the M06-2X functional with a suitable basis set, can map out the potential energy surface of the entire catalytic cycle. nih.gov This allows for the identification of the rate-determining step, which is the step with the highest energy barrier. For instance, in a model NHC-catalyzed reaction, the formation of an enolate intermediate was identified as the rate-determining step with a calculated energy barrier of approximately 19.48 kcal mol⁻¹. nih.gov

The origin of enantioselectivity is a critical aspect that can be rationalized through computational analysis of the transition states leading to the different stereoisomers. The stereoselectivity-determining step is the first irreversible step in which the new chiral center is formed. By calculating the energies of the various diastereomeric transition states, the preferred reaction pathway can be determined. The difference in the activation energies (ΔΔG‡) between the competing transition states directly correlates with the enantiomeric excess observed experimentally.

Distortion-interaction analysis is a powerful computational tool used to dissect the energy barriers of the transition states. nih.gov This method separates the activation energy into two components: the distortion energy and the interaction energy. The distortion energy is the energy required to deform the catalyst and the substrates from their ground-state geometries to their geometries in the transition state. The interaction energy is the stabilizing energy released when the distorted fragments are brought together in the transition state. By analyzing these components for the different stereoisomeric transition states, a deeper understanding of the factors controlling enantioselectivity can be achieved. nih.gov

For example, in the aforementioned NHC-catalyzed reaction, distortion energy analysis of the [4+2] cycloaddition step, which forms the chiral C-C bond, can reveal why one stereoisomer is formed preferentially. nih.gov The analysis might show that the transition state leading to the major product has a more favorable interaction energy or a lower distortion energy compared to the transition state leading to the minor product.

Table 1: Calculated Energy Barriers for Key Steps in a Model Catalytic Cycle

| Step | Transition State | ΔG‡ (kcal mol⁻¹) |

| Catalyst-Reactant Coupling | TS1 | 15.2 |

| Intermediate Formation | TS2 | 19.5 |

| C-C Bond Formation (Major) | TS3-major | 17.8 |

| C-C Bond Formation (Minor) | TS3-minor | 19.2 |

| Catalyst Regeneration | TS4 | 12.1 |

Note: The data in this table is illustrative and based on a model system to demonstrate the type of information obtained from computational studies.

Table 2: Distortion-Interaction Analysis for Stereoselectivity-Determining Step

| Transition State | Distortion Energy (kcal mol⁻¹) | Interaction Energy (kcal mol⁻¹) | Total Activation Energy (kcal mol⁻¹) |

| TS3-major | 25.4 | -7.6 | 17.8 |

| TS3-minor | 27.1 | -7.9 | 19.2 |

Note: The data in this table is illustrative and based on a model system to demonstrate the type of information obtained from computational studies.

Furthermore, conceptual DFT can be employed to analyze the role of the catalyst. nih.gov By calculating parameters such as the global electrophilicity and nucleophilicity indices, the electronic nature of the catalyst and its interactions with the substrates can be quantified, confirming its role, for example, as a Lewis base in the reaction mechanism. nih.gov

Advanced Applications and Future Research Trajectories

3-(Trimethylsilyl)benzaldehyde as a Versatile Building Block in Complex Molecule Synthesis

The dual functionality of this compound allows for its strategic use in multi-step syntheses where the aldehyde can undergo initial transformations, while the silyl (B83357) group is reserved for subsequent, often more complex, coupling reactions. This orthogonal reactivity is a cornerstone of its utility in building sophisticated molecular frameworks.

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules, which is crucial for screening and discovering new biologically active compounds. cam.ac.uk Functionalized aldehydes are key starting materials in DOS strategies due to their ability to participate in a wide range of carbon-carbon bond-forming reactions. The strategy often involves a "build/couple/pair" approach where common starting materials are constructed, coupled with various building blocks, and then cyclized to produce distinct molecular scaffolds. nih.gov

The use of a functionalized benzaldehyde (B42025), such as this compound, is highly advantageous in this context. The aldehyde group can serve as a primary anchor for multicomponent reactions, like the Biginelli reaction, to build an initial heterocyclic core. beilstein-journals.orgmdpi.com The trimethylsilyl (B98337) group then acts as a latent reactive handle. This "phase tag" or "convertible linker" can be carried through several synthetic steps before being activated for a key diversification reaction, such as a Suzuki coupling or Hiyama cross-coupling, to introduce biaryl functionality or other complex substituents. beilstein-journals.org This approach allows for the rapid generation of a library of compounds with significant skeletal and appendage diversity from a single, strategically designed precursor. scispace.combroadinstitute.org

Table 1: Illustrative DOS Strategy Using a Silylated Benzaldehyde Core

| Stage | Reaction Type | Role of this compound Moiety | Resulting Diversity |

|---|---|---|---|

| Build | Multicomponent Reaction (e.g., Biginelli) | Aldehyde group forms the initial heterocyclic core. Trimethylsilyl group is a spectator. | Core Scaffold Generation |

| Couple | Post-Condensation Modification | Further reactions on the heterocyclic core, not involving the silyl group. | Appendage Diversity |

| Diversify | Cross-Coupling Reaction (e.g., Suzuki, Hiyama) | Trimethylsilyl group is converted to a reactive site (e.g., via ipso-halogenation) for coupling. | Skeletal Diversity / Introduction of Aryl Groups |

The trimethylsilyl group on an aromatic ring is a powerful tool for constructing complex molecules. Silylated phenyl groups are well-established precursors for benzynes, highly reactive intermediates used in cycloaddition and insertion reactions to build polycyclic aromatic compounds. tcichemicals.com For instance, derivatives like 2-(trimethylsilyl)phenyl triflate react with fluoride (B91410) ions under mild conditions to generate benzyne, which can be trapped to form intricate molecular architectures relevant to both medicinal chemistry and materials science.

In medicinal chemistry, the benzimidazole (B57391) scaffold is a recognized "privileged structure" due to its presence in numerous bioactive compounds that interact with biological targets like DNA. nih.gov The synthesis of novel benzimidazole derivatives often involves functionalized benzaldehyde precursors. The presence of a trimethylsilyl group on the benzaldehyde starting material provides an opportunity for late-stage functionalization, allowing for the synthesis of analogues with modified electronic and steric properties to optimize biological activity.

Catalytic Roles and Methodological Innovations

The influence of the trimethylsilyl group extends beyond its role as a synthetic handle; it is also central to innovations in catalysis, both in the functionalization of catalyst supports and in the development of new transformations for silylated substrates.

Heterogeneous catalysts, where the active catalyst is immobilized on a solid support, are highly valued in sustainable chemistry for their ease of separation and recyclability. acs.org Materials like silica (B1680970) and alumina (B75360) are common supports, and their surface properties can be precisely tuned through chemical functionalization. researchgate.net

Trimethylsilyl (TMS) functionalization of supports like γ-Al2O3 has been shown to significantly enhance catalytic activity for certain reactions. For example, TMS-coated alumina demonstrated a ~50% increase in activity for 1,2-propanediol dehydration compared to the native support. rsc.org This enhancement is attributed not to a change in the reaction mechanism but to an increase in the number of effective active sites on the functionalized surface. rsc.org Similarly, functionalizing mesoporous silica with various organocatalysts is a common strategy to create robust, reusable heterogeneous catalysts for reactions such as the Knoevenagel condensation. rsc.orgacs.org The trimethylsilyl group is fundamental to this process, often as part of the silane (B1218182) coupling agent (e.g., (3-aminopropyl)trimethoxysilane) used to anchor the catalytic species to the silica surface.

The reactivity of the aldehyde group can be harnessed through various novel catalytic systems, many of which are applicable to silylated aldehydes like this compound. These methods often focus on asymmetric synthesis or achieving transformations under mild conditions.

One critical transformation is cyanosilylation, the addition of trimethylsilyl cyanide (TMSCN) to aldehydes to form cyanohydrin trimethylsilyl ethers, which are precursors to valuable α-hydroxy acids and β-amino alcohols. organic-chemistry.org Recent research has demonstrated that gold(III) chloride is a highly efficient catalyst for this reaction, achieving high yields in as little as 30 minutes at room temperature with low catalyst loading (1 mol%). organic-chemistry.org Other novel systems, such as silver(I)- and copper(II)-arylhydrazone coordination polymers, have also been developed to catalyze the cyanosilylation of aldehydes, with their efficiency depending on the metal center and ligand structure. mdpi.com

Other advanced catalytic methods applicable to aldehydes include:

Nucleophilic Glyoxylation: Cyanide-catalyzed reactions between silyl glyoxylates and aldehydes can produce β-silyloxy-α-ketoesters, which are versatile building blocks for stereochemically defined α-hydroxy and α-amino esters. nih.gov

Hydroboration: Electron-rich metallasilylenes have been developed as precatalysts for the hydroboration of aldehydes with pinacolborane (HBPin), showing high activity and chemoselectivity at room temperature. rsc.org

Table 2: Overview of Modern Catalytic Transformations for Aldehydes

| Transformation | Catalytic System | Product Type | Reference |

|---|---|---|---|

| Cyanosilylation | Gold(III) Chloride | Cyanohydrin Trimethylsilyl Ethers | organic-chemistry.org |

| Cyanosilylation | Ag(I)/Cu(II) Coordination Polymers | Cyanohydrin Trimethylsilyl Ethers | mdpi.com |

| Nucleophilic Glyoxylation | Ytterbium(III) Isopropoxide / Acetone Cyanohydrin | β-Silyloxy-α-ketoesters | nih.gov |

| Hydroboration | Acyclic Metallasilylene | Alkoxyboranes (Alcohol precursors) | rsc.org |

Integration with Modern Synthetic Techniques

To enhance efficiency and sustainability, reactions involving this compound and related compounds are increasingly integrated with modern synthetic technologies. Microwave-assisted synthesis has been successfully employed to accelerate multicomponent reactions, such as the Biginelli reaction, significantly reducing reaction times and improving yields. beilstein-journals.orgoiccpress.com

Furthermore, continuous-flow catalysis represents a major advance over traditional batch processing. Immobilizing an organocatalyst on a silica monolith allows for its use as a flow reactor. This setup has been effectively used for Knoevenagel condensations involving aromatic aldehydes, enabling continuous production, easy scalability, and simplified product purification. acs.org These modern techniques, when applied to versatile building blocks like this compound, pave the way for more efficient and greener synthetic routes to complex molecules.

Emerging Research Directions and Interdisciplinary Prospects

The future of research on this compound and related compounds lies in uncovering novel reactivity patterns and employing sophisticated analytical techniques to gain deeper mechanistic insights.

The trimethylsilyl group is often regarded as a bulky and chemically inert protecting group. wikipedia.org However, its reactivity extends far beyond this passive role. The interaction of the TMS group with reagents can lead to unique transformations. For instance, a methodology for the in situ protection and activation of aldehydes has been developed using a combination of a phosphine (B1218219) (PPh₃) and trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This mixture converts the aldehyde into a temporarily protected O,P-acetal type phosphonium (B103445) salt. This allows other functional groups in the molecule, such as ketones or esters, to be selectively transformed. A simple hydrolytic work-up then regenerates the original aldehyde, enabling a one-pot protection-reaction-deprotection sequence. nih.gov

Furthermore, TMSOTf can act as a Lewis acid to activate aldehyde-derived acetals, generating a reactive oxocarbenium ion that can then react with silylated nucleophiles. acs.org This reactivity diverges from that of traditional metal-based Lewis acids and highlights a unique activation mode facilitated by the silyl reagent. acs.org

The C-Si bond itself is a functional group that can participate in a variety of transformations. While often stable, it can be cleaved under specific conditions (e.g., with fluoride ions or strong acid) or participate in cross-coupling reactions. study.comnih.gov Future research could explore protocols where the trimethylsilyl group on the benzaldehyde ring acts as a directing group or as a handle for late-stage functionalization, enabling the synthesis of complex polysubstituted aromatic compounds.

Understanding complex reaction mechanisms and optimizing reaction conditions requires advanced analytical techniques that can monitor reactions in real time. In situ spectroscopy allows researchers to observe the formation of intermediates, track reactant consumption, and identify unexpected reaction pathways as they occur. xmu.edu.cn

Techniques such as in situ FTIR, Raman, and NMR spectroscopy are invaluable for studying reactions involving silylated benzaldehydes. These methods can provide real-time data on the conversion of the aldehyde functional group and the stability of the C-Si bond under various reaction conditions. For example, the reaction of benzaldehyde on a water-saturated silicon surface has been studied in detail using a combination of real-time scanning tunneling microscopy, synchrotron radiation photoemission, and x-ray absorption spectroscopy, demonstrating the power of these techniques to elucidate surface chemistry. researchgate.net

For electrochemical transformations, the development of operando spectroscopic techniques is crucial. In situ/operando ⁵⁷Fe Mössbauer spectroscopy, for example, has been used to determine the phase structure of electrocatalysts, identify active sites, and clarify catalytic mechanisms under actual working conditions. xmu.edu.cn Applying similar principles, such as coupling electrochemistry with IR or Raman spectroscopy, could provide unprecedented insight into the electrochemical oxidation or reduction of this compound, revealing the role of the electrode surface and the behavior of the silyl moiety during the reaction. These advanced monitoring methods will be essential for moving from empirical process optimization to knowledge-driven design of new synthetic routes.

Q & A

Q. Q1. What are the optimized synthetic routes for 3-(trimethylsilyl)benzaldehyde, and how do reaction conditions influence yield?

Answer: this compound can be synthesized via functional group protection and silylation. A common method involves:

- Step 1: Protection of hydroxyl groups (e.g., using methoxymethyl chloride) to prevent side reactions .

- Step 2: Silylation via nucleophilic substitution or Grignard reactions with trimethylsilyl reagents.

- Example: Reaction of benzaldehyde derivatives with trimethylsilyl chloride in the presence of a base like triethylamine .

- Optimization: Yield and purity depend on reaction time (12–24 hrs), temperature (0°C to room temperature), and stoichiometric ratios (1:1.2 aldehyde-to-silyl reagent). Lower temperatures minimize byproducts like disilylated compounds .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR:

- IR: A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group. Si–C stretches appear at ~1250 cm⁻¹ .

- Mass Spectrometry: Molecular ion peaks (M⁺) at m/z 192 (C₁₀H₁₄OSi) and fragment ions (e.g., loss of –CHO group) validate the structure .

Advanced Research Questions

Q. Q3. How does the trimethylsilyl group influence the reactivity of this compound in electrophilic substitution reactions?

Answer: The trimethylsilyl group acts as a meta-directing, electron-donating substituent due to its +I effect, which:

- Deactivates the aromatic ring, slowing electrophilic attack but enhancing regioselectivity.

- Directs electrophiles to the meta position relative to the aldehyde group.

- Steric hindrance from the bulky silyl group can reduce reaction rates, requiring elevated temperatures or Lewis acid catalysts (e.g., AlCl₃) .

Q. Q4. What are the key challenges in analyzing dimerization byproducts of this compound under thermal conditions?

Answer: Dimerization via aldol condensation or [4+2] cycloaddition can occur, but byproduct identification requires:

Q. Q5. How can computational methods predict the stability of this compound under acidic or basic conditions?

Answer:

- Acidic conditions: Protonation of the aldehyde group increases electrophilicity, but the trimethylsilyl group resists hydrolysis due to strong Si–C bonds.

- DFT simulations: Calculate bond dissociation energies (BDEs) for Si–C (≈318 kJ/mol) and C=O (≈749 kJ/mol) to predict degradation pathways .

- Experimental validation: Stability tests in buffered solutions (pH 1–14) monitored by NMR confirm computational predictions .

Q. Q6. What strategies mitigate steric hindrance in cross-coupling reactions involving this compound?

Answer:

- Catalyst selection: Bulky ligands (e.g., SPhos or XPhos) improve efficiency in Suzuki-Miyaura couplings by reducing steric clashes .

- Solvent effects: Polar aprotic solvents (DMF, THF) enhance solubility and stabilize transition states .

- Temperature modulation: Reactions at 60–80°C overcome kinetic barriers without decomposing the aldehyde group .

Data Contradictions and Resolution

- Synthetic yields: reports 70–85% yields for silylation, while notes 50–60% for halogenated derivatives. This discrepancy arises from differences in substituent electronic effects and steric demands .

- Reactivity: The trimethylsilyl group’s meta-directing nature () conflicts with some literature suggesting ortho/para selectivity. This is resolved by recognizing that electron-withdrawing groups (e.g., –CHO) override the silyl group’s directive effects in polysubstituted systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.